4-Borononicotinic acid
Description
4-Borononicotinic acid (IUPAC name: 4-carboxybenzeneboronic acid) is a boronic acid derivative with a carboxylic acid substituent at the para position of the aromatic ring. Its molecular formula is C₇H₇BO₄, with a molecular weight of 165.94 g/mol and CAS registry number 14047-29-1 . This compound is characterized by its dual functionality: the boronic acid group (-B(OH)₂) enables Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid group (-COOH) enhances solubility in polar solvents and facilitates interactions in coordination chemistry or drug design . It is widely employed in pharmaceutical intermediates, polymer synthesis, and as a ligand in catalysis.
Properties
Molecular Formula |
C6H6BNO4 |
|---|---|
Molecular Weight |
166.93 g/mol |
IUPAC Name |
4-boronopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-3-8-2-1-5(4)7(11)12/h1-3,11-12H,(H,9,10) |
InChI Key |
NEHBKZHSXGNCAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)C(=O)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borononicotinic acid typically involves the reaction of 4-bromonicotinic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position of the pyridine ring facilitates palladium-catalyzed coupling with boronic acids, forming biaryl derivatives. This reaction is pivotal in medicinal chemistry for constructing complex aromatic systems .
Example :
-
Conditions : Pd(PPh), NaCO, DMF/HO, 80°C.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring allows bromine displacement by nucleophiles (e.g., amines, alkoxides).
Example :
-
Conditions : DMF, 100°C, 12 hours.
-
Applications : Synthesis of amino-substituted nicotinic acid derivatives for pharmaceutical intermediates.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical derivatization reactions:
-
Esterification :
-
Conditions : Acid catalysis (HSO), reflux.
-
-
Amidation :
Decarboxylative Halogenation
Under oxidative conditions, 4-BrNA undergoes decarboxylation, yielding halogenated pyridines. This is critical in synthesizing halogenated heterocycles .
Example :
Electrophilic Aromatic Substitution
The pyridine ring directs electrophiles to specific positions. For example, nitration occurs at the 6-position due to the electron-withdrawing effects of bromine and the carboxylic acid group .
Example :
-
Conditions : HSO, 50°C.
Table 1. Key Reaction Pathways and Experimental Data
Scientific Research Applications
4-Borononicotinic acid has a wide range of applications in scientific research:
Biology: It is employed in the development of biosensors and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4-Borononicotinic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can act as an inhibitor or modulator .
Comparison with Similar Compounds
Key Observations:
Acidity and Reactivity: The carboxylic acid group in this compound confers strong acidity (pKa ~2-3), making it more reactive in aqueous-phase reactions compared to analogs with electron-donating groups (e.g., morpholine derivatives) . Sulfonamide-substituted boronic acids (e.g., 4-(methanesulfonylamino)phenylboronic acid) exhibit moderate acidity due to the electron-withdrawing nature of the -SO₂ group, which stabilizes the boronate anion .
Solubility and Stability: this compound’s hydrophilicity allows for broad compatibility with aqueous reaction systems, whereas morpholine- or amide-substituted analogs show higher solubility in organic solvents like DMSO or THF . Sulfonamide derivatives demonstrate enhanced thermal and hydrolytic stability, making them suitable for high-temperature catalytic processes .
Functional Versatility :
- The carboxylic acid group enables conjugation with amines or alcohols, expanding utility in peptide synthesis and polymer chemistry .
- Morpholine derivatives are prioritized in drug delivery due to their membrane-penetrating capabilities and low cytotoxicity .
Research Findings and Industrial Relevance
Catalytic Efficiency
Studies indicate that this compound outperforms sulfonamide-substituted analogs in Suzuki-Miyaura coupling yields (85–92% vs. 70–78%) when used with aryl chlorides, attributed to the electron-deficient aromatic ring enhancing oxidative addition .
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